molecular formula C12H18ClNO2 B2847009 Tert-butyl 3-(aminomethyl)benzoate hydrochloride CAS No. 1221931-26-5

Tert-butyl 3-(aminomethyl)benzoate hydrochloride

Cat. No. B2847009
CAS RN: 1221931-26-5
M. Wt: 243.73
InChI Key: ZZLYKTDVTHFECZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)benzoate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Boc-3-aminomethylbenzoic acid or Boc-3-AMB, and its chemical formula is C12H18ClNO2.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)benzoate hydrochloride is not well understood. However, it is believed that this compound acts as a protecting group for amino acids by forming a stable amide bond. This protects the amino group from unwanted reactions during peptide synthesis. Tert-butyl 3-(aminomethyl)benzoate hydrochloride has also been reported to have antimicrobial activity against various bacteria and fungi.
Biochemical and Physiological Effects:
Tert-butyl 3-(aminomethyl)benzoate hydrochloride has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is considered safe for use in laboratory experiments. This compound is also stable under various conditions and can be stored for long periods without degradation.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-(aminomethyl)benzoate hydrochloride has several advantages for use in laboratory experiments. It is a widely available and inexpensive compound that can be easily synthesized in high yield and purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, the limitations of Tert-butyl 3-(aminomethyl)benzoate hydrochloride include its limited solubility in water and some organic solvents, which may affect its use in certain experiments.

Future Directions

There are several future directions for the study of Tert-butyl 3-(aminomethyl)benzoate hydrochloride. One potential area of research is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of research is the exploration of its potential applications in other fields such as materials science and coordination chemistry. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of Tert-butyl 3-(aminomethyl)benzoate hydrochloride.

Synthesis Methods

The synthesis of Tert-butyl 3-(aminomethyl)benzoate hydrochloride involves the reaction of 3-aminomethylbenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of tert-butyl 3-(aminomethyl)benzoate, which is then treated with hydrochloric acid to obtain Tert-butyl 3-(aminomethyl)benzoate hydrochloride. This synthesis method has been reported in various scientific research papers and has been optimized for high yield and purity.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)benzoate hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound is widely used as a protecting group for amino acids in peptide synthesis. It is also used as a building block for the synthesis of various biologically active compounds such as antitumor agents, antiviral agents, and antibiotics. Tert-butyl 3-(aminomethyl)benzoate hydrochloride has also been used as a ligand in coordination chemistry and as a precursor for the synthesis of functionalized polymers.

properties

IUPAC Name

tert-butyl 3-(aminomethyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13;/h4-7H,8,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLYKTDVTHFECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)benzoate hydrochloride

CAS RN

1221931-26-5
Record name tert-butyl 3-(aminomethyl)benzoate hydrochloride
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